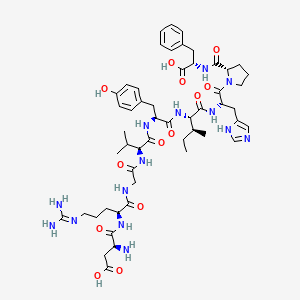
Kauran-16,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kauran-16,17-diol typically involves the use of natural sources such as plants from the Liliaceae family. The compound can be isolated through various extraction and purification techniques . Recent advances in the synthesis of ent-kaurane diterpenoids have highlighted several methods, including asymmetric total syntheses and biotransformations . These methods often involve complex reaction conditions and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. biotechnological approaches, such as the use of fungal biotransformations, have shown promise in producing this compound on a larger scale . These methods leverage the natural enzymatic processes of fungi to convert precursor molecules into this compound with high regioselectivity and yield.
化学反応の分析
Types of Reactions: Kauran-16,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other functionalized compounds. These products often exhibit enhanced biological activities compared to the parent compound .
科学的研究の応用
Kauran-16,17-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its anti-tumor and apoptosis-inducing properties . The compound inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages, making it a potential candidate for anti-inflammatory and anti-cancer therapies . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
作用機序
The mechanism of action of Kauran-16,17-diol involves the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex. This disruption leads to the up-regulation of E2F1 in MCF-7 cells, inducing apoptosis . The compound’s ability to inhibit nitric oxide production further contributes to its anti-inflammatory and anti-tumor effects .
類似化合物との比較
Similar Compounds: Similar compounds to Kauran-16,17-diol include other ent-kaurane diterpenoids such as ent-kaur-16-en-19-ol and ent-kauran-16β,19-diol . These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 16 and 17 positions, which contributes to its distinct biological activities. Its ability to induce apoptosis and inhibit nitric oxide production sets it apart from other similar compounds .
特性
分子式 |
C20H34O2 |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
(1S,4R,9R,10R,13R,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15-,16+,18-,19+,20+/m1/s1 |
InChIキー |
LCYWCTWYVKIBSA-URTLRTLISA-N |
異性体SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)
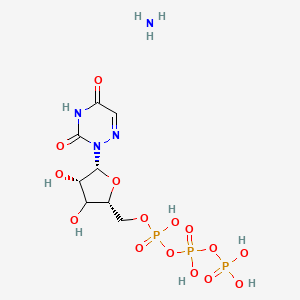
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

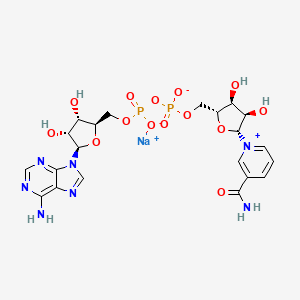
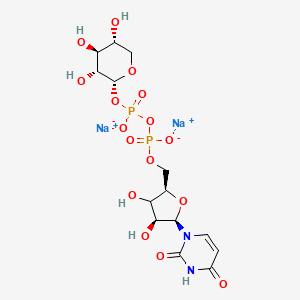
![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)
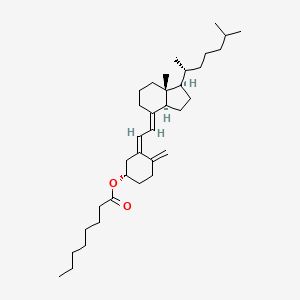
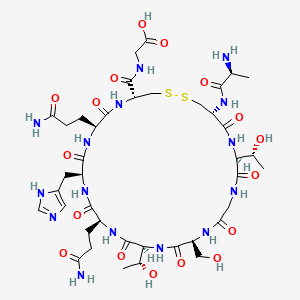
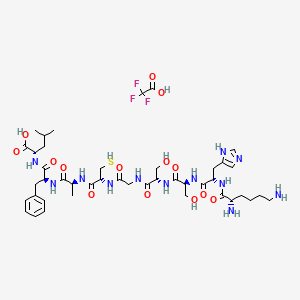
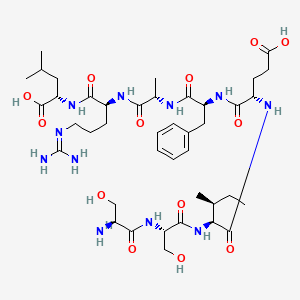
![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)

